molecular formula C6H7N5 B561801 9-Methyl-d3 Adenine CAS No. 130859-46-0

9-Methyl-d3 Adenine

Cat. No.: B561801
CAS No.: 130859-46-0
M. Wt: 152.175
InChI Key: WRXCXOUDSPTXNX-FIBGUPNXSA-N
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Description

9-Methyl-d3 Adenine is a labeled derivative of adenine, a purine base that is a fundamental component of nucleic acids. This compound is specifically labeled with deuterium, making it useful in various scientific studies, particularly in nuclear magnetic resonance spectroscopy and metabolic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-d3 Adenine typically involves the methylation of adenine with deuterated methyl iodide. The reaction is carried out under anhydrous conditions to prevent the incorporation of protium. The reaction mixture is usually heated to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of adenine, while substitution reactions can produce a wide range of substituted adenine derivatives.

Scientific Research Applications

9-Methyl-d3 Adenine has a wide range of applications in scientific research:

    Chemistry: Used as a standard in nuclear magnetic resonance spectroscopy to study the structure and dynamics of nucleic acids.

    Biology: Helps in tracing metabolic pathways and understanding the role of adenine derivatives in cellular processes.

    Medicine: Investigated for its potential role in drug development and as a biomarker in various diseases.

    Industry: Utilized in the production of labeled compounds for research and diagnostic purposes

Comparison with Similar Compounds

Uniqueness: 9-Methyl-d3 Adenine is unique due to its specific labeling with deuterium, which provides distinct advantages in nuclear magnetic resonance spectroscopy and metabolic studies. This labeling allows for more accurate and detailed analysis compared to non-labeled or differently labeled compounds .

Properties

IUPAC Name

9-(trideuteriomethyl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXCXOUDSPTXNX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849570
Record name 9-(~2~H_3_)Methyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130859-46-0
Record name 9-(~2~H_3_)Methyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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